2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRDDQRDDLEHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole typically involves the condensation of 2-aminobenzothiazole with 4-bromobenzaldehyde under acidic or basic conditions. One common method includes the use of microwave irradiation to accelerate the reaction, providing a rapid and efficient route to the desired product . The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imidazo[2,1-b][1,3]benzothiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the imidazole or thiazole rings.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce different aryl groups onto the phenyl ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as 2-(4-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole and 2-(4-aminophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Pathways Involved: It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[2,1-b][1,3]benzothiazole Derivatives
Table 1: Anticancer Activity of Key Derivatives
Key Observations :
Pyrrolo[2,1-b][1,3]benzothiazole and Dihydropyrido Derivatives
Table 2: Antioxidant and Antitumor Activity
Comparison with Functional Analogs
Radiosensitizers and Antileishmanial Agents
Table 3: Functional Activity Across Scaffolds
Structure-Activity Relationship (SAR) Insights
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo, sulfonamide) enhance anticancer activity by improving DNA binding.
- Antioxidant activity correlates with electron-donating groups (e.g., thiophene in pyrrolo derivatives).
Core Modifications: Dihydropyrido[2,3-d]pyrimidine-4-one derivatives (IC₅₀ ~3 μM) outperform pyrrolo/imidazo analogs in cytotoxicity, likely due to increased planarity and π-π stacking. Tetrahydrofused rings (e.g., in Cyclic Pifithrin-α) improve metabolic stability compared to non-fused analogs.
Biological Activity
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a brominated phenyl group attached to a tetrahydroimidazo[2,1-b][1,3]benzothiazole framework. Its molecular formula is , with a molecular weight of approximately 298.36 g/mol. The presence of the bromine atom is significant as it can enhance the compound's lipophilicity and reactivity, potentially influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess antitumor properties. Similar compounds in its class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity against several pathogens. Its structural similarity to known antimicrobial agents suggests potential efficacy in treating infections.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in critical metabolic pathways. For instance, it may inhibit alkaline phosphatase, which plays a role in phosphate metabolism and has implications in various diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies have focused on the binding interactions between this compound and various proteins or enzymes. These interactions are crucial for understanding its efficacy and safety profile in clinical settings.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis. By modulating these pathways, it could potentially enhance therapeutic outcomes in cancer treatment.
Comparative Analysis with Related Compounds
A comparative analysis can provide insights into the unique features and biological activities of this compound relative to structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | Chlorine substituent | Antitumor and antimicrobial |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | No halogen substituent | Anticancer properties |
| This compound | Bromine substituent | Potentially similar biological activities |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Activity : In vitro assays demonstrated that derivatives of this compound induced apoptosis in cancer cell lines through caspase activation pathways. The bromine substituent was found to enhance cytotoxicity compared to non-halogenated analogs.
- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antibacterial activity against gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
Q & A
Basic: What are the common synthetic routes for 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A widely used method involves reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-(4-bromophenyl)ethanone in acetone under reflux for 24 hours, followed by acid-catalyzed cyclization in ethanol . Yield optimization (up to 82%) is achieved by controlling stoichiometry (1:1 molar ratio) and using ethanol for crystallization. Alternative routes include microwave-assisted synthesis (e.g., 130°C for 45 minutes in ethanol) to reduce reaction time and improve purity . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like unreacted amines or brominated intermediates.
Basic: How is the crystal structure of this compound characterized, and what structural insights are critical for its activity?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (P21/n space group) with two independent molecules per asymmetric unit. Key structural features include:
- Planar imidazo[2,1-b][1,3]benzothiazole core (RMS deviation ≤ 0.010 Å), essential for π-π stacking interactions in biological targets.
- Twisted phenyl substituents (16.96–22.89° dihedral angles) influencing steric hindrance and binding affinity .
- Half-chair conformation of the tetrahydrohexane ring, verified by deviations of C6/C7 atoms (0.411 Å) from the plane .
These features correlate with bioactivity; for example, planarity enhances intercalation into DNA or enzyme active sites, while substituent orientation affects selectivity .
Basic: What spectroscopic and analytical techniques confirm the purity and structural identity of this compound?
Methodological Answer:
- ¹H NMR (400 MHz, DMSO-d6): Signals at δ 7.64–8.06 ppm (aromatic protons) and δ 1.74–2.57 ppm (aliphatic protons of the tetrahydro ring) confirm regiochemistry .
- IR Spectroscopy : Peaks at 1602 cm⁻¹ (C=N stretch) and 555 cm⁻¹ (C-Br stretch) validate functional groups .
- Elemental Analysis : Carbon (70.83% calc. vs. 70.91% obs.) and hydrogen (5.55% calc. vs. 5.62% obs.) ensure stoichiometric purity .
- HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺ at m/z 335.0) confirm molecular weight and absence of impurities .
Advanced: What strategies are employed to synthesize derivatives, and how do structural modifications affect biological activity?
Methodological Answer:
Derivatization focuses on:
- Substitution at the 4-bromophenyl group : Introducing electron-withdrawing groups (e.g., -NO₂ in 43a ) enhances antitumor activity by increasing electrophilicity .
- Functionalization of the imidazole ring : Hydrazinecarbothioamides (e.g., 3a-f ) are synthesized via condensation with isothiocyanates, improving aldose reductase inhibition (IC₅₀ = 0.87–1.42 μM) .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 45 minutes vs. 24 hours) and improves yields for nitroso derivatives .
Structure-activity relationship (SAR) studies reveal that planarity and substituent electronegativity directly correlate with binding to targets like glucocorticoid receptors (GCR) .
Advanced: How is computational modeling applied to understand its mechanism of action and optimize derivatives?
Methodological Answer:
- Molecular Docking : Models of the compound bound to the GCR ligand-binding domain (PDB: 1P93) show hydrogen bonding with Arg611 and hydrophobic interactions with Phe623, explaining its antagonistic activity (IC₅₀ = 2.1 μM) .
- MD Simulations : 100-ns trajectories assess stability of derivatives in the GCR binding pocket, with RMSD < 2.0 Å indicating favorable binding .
- QSAR Models : Electron-density maps and Hammett constants predict bioactivity; for example, -CF₃ substituents improve solubility and microsomal stability by lowering logP .
Advanced: What in vitro assays assess its pharmacological potential, and how are contradictory data resolved?
Methodological Answer:
- Reporter Gene Assays : Luciferase-based GCR transactivation assays (EC₅₀ = 1.8 μM) and NF-κB inhibition (IC₅₀ = 3.2 μM) evaluate anti-inflammatory potential .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ = 12.4 μM) vs. non-cancerous cells (IC₅₀ > 50 μM) validate selectivity .
- Resolving Contradictions : Discrepancies in activity (e.g., FLT3 inhibition vs. GCR modulation) are addressed by target-specific knockdowns (siRNA) and isoform-selective assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
